molecular formula C7H3ClF3NO2 B1589544 2-Chloro-6-(trifluoromethyl)isonicotinic acid CAS No. 796090-23-8

2-Chloro-6-(trifluoromethyl)isonicotinic acid

Cat. No.: B1589544
CAS No.: 796090-23-8
M. Wt: 225.55 g/mol
InChI Key: OMXMPMNUSMLQQS-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 and a molecular weight of 225.55 . Its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Evaluation of Analogues for Radiolabeling

2-Chloro-6-(trifluoromethyl)isonicotinic acid has been explored for its potential in synthesizing analogues such as 2-chloro-6-hydrazinonicotinic acid (2-chloro-HYNIC) for radiolabeling applications. These analogues aim to improve chelation efficiency with technetium for bioconjugate synthesis, demonstrating the compound's relevance in developing radiopharmaceuticals for imaging and therapy (Meszaros et al., 2011).

Molecular Topology and Metal Coordination

In the field of coordination chemistry, the compound has been utilized to construct homo- and hetero-metallic molecular topologies. For instance, its derivatives, when combined with platinum and palladium complexes, have facilitated the preparation of molecular squares and half-ring complexes with active coordination sites, showcasing its utility in designing new materials with potential applications in catalysis and molecular electronics (Teo et al., 2004).

Electrocatalytic Synthesis

The feasibility of electrosynthesizing 6-aminonicotinic acid from derivatives of this compound in the presence of CO2 highlights innovative approaches to incorporating carbon dioxide into valuable chemical products. This research opens pathways for utilizing CO2 in organic synthesis, contributing to carbon recycling efforts (Gennaro et al., 2004).

Development of Metal-Organic Frameworks (MOFs)

Research on metal-organic frameworks incorporating isonicotinic acid derivatives demonstrates the potential for creating materials with enhanced thermal and moisture stability. These MOFs show promising applications in magnetic studies, where they exhibit antiferromagnetic and spin-canting antiferromagnetic ordering, indicating their potential in materials science and data storage applications (Zhou et al., 2020).

Environmental Studies

In environmental sciences, derivatives of this compound have been identified in studies on the distribution of novel perfluoroether carboxylic and sulfonic acids in surface water. This research underscores the emerging concern over novel fluorinated compounds in the environment, contributing to our understanding of pollutant distribution and informing regulatory policies (Pan et al., 2018).

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXMPMNUSMLQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459100
Record name 2-Chloro-6-(trifluoromethyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796090-23-8
Record name 2-Chloro-6-(trifluoromethyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1.1 g of 2-chloro-4-iodo-6-trifluoromethyl-pyridine (3.58 mmol) in 15 ml THF under argon at −75° C., were added 2.2 ml of n-BuLi (1.6 M in hexane) within 15 min (temperature kept between −72° C. and −75° C.). After 5 additional min stirring at −75° C., the reaction mixture was poured on an excess of freshly crushed dry ice and stirred until RT was reached. The reaction mixture was then concentrated in vacuo, the remaining residue treated with 2M aqueous HCl and the resulting mixture was extrated with diethylether. The combined organic phases were washed with water, and then extracted with saturated NaHCO3 solution. The aqueous phase was then acidified with concentrated HCl, extracted twice with diethylether and the combined organic phases were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The remaining residue was recrystalized from 12 ml hot n-hexane, leading to 0.459 g (56%) of 2-chloro-6-trifluoromethyl-isonicotinic acid as an off-white solid. MS: 224.0 (M−H)−.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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